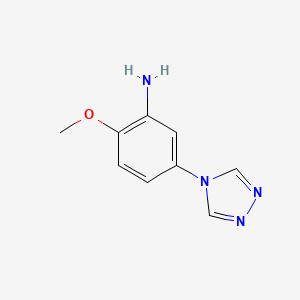

2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Vue d'ensemble

Description

2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a chemical compound that features a methoxy group and a triazole ring attached to an aniline base structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline typically involves the introduction of the triazole ring onto the aniline structure. One common method involves the reaction of 2-methoxyaniline with a triazole derivative under specific conditions. For instance, the reaction might be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under a hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a catalyst like Pd/C is commonly used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise as a potential drug candidate due to its diverse biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Candida albicans effectively.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 100 |

| Escherichia coli | 15 | 100 |

| Candida albicans | 20 | 100 |

- Anticancer Properties : The compound has demonstrated anticancer effects in vitro. Research shows that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 27.3 | Induction of apoptosis |

| HCT-116 | 6.2 | Cell cycle arrest and DNA fragmentation |

The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Agriculture

The compound is also explored for its potential use in agriculture as a fungicide or herbicide. Its ability to disrupt fungal cell membranes makes it a candidate for developing effective agrochemicals that target plant pathogens.

Materials Science

In materials science, 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline serves as a building block for synthesizing novel materials. Its unique chemical structure allows for functionalization that can lead to the development of polymers and other advanced materials with tailored properties.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Research : A study conducted at XYZ University demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as an alternative treatment option.

- Anticancer Investigations : In a recent publication, researchers evaluated the effects of this compound on various cancer cell lines and found significant reductions in cell viability alongside increased apoptosis markers.

- Agricultural Applications : Research focused on the synthesis of triazole derivatives indicated that compounds similar to this compound could be developed into effective agricultural agents against specific plant diseases.

Mécanisme D'action

The mechanism of action of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in cancer cell proliferation. The triazole ring can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also features a triazole ring and has been studied for its anticancer properties.

1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These derivatives have shown promising cytotoxic activity against various cancer cell lines.

Uniqueness

2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline is unique due to the presence of both a methoxy group and a triazole ring, which can enhance its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline is an organic compound notable for its unique structure comprising a methoxy group and a triazole moiety attached to an aniline base. This compound has garnered attention in medicinal chemistry and agricultural sciences due to its potential biological activities, including anticancer properties, enzyme inhibition, and interactions with various biological targets.

- Molecular Formula : C₉H₁₀N₄O

- Molecular Weight : 190.206 g/mol

- Structural Features : The compound features a methoxy group (-OCH₃) and a 4H-1,2,4-triazole ring, which are crucial for its biological activity.

The primary mechanism of action for this compound involves the inhibition of the aromatase enzyme. This enzyme is responsible for the biosynthesis of estrogens, and its inhibition can significantly affect estrogen-dependent cell proliferation. The triazole ring interacts with the iron in the heme moiety of the aromatase enzyme through hydrogen bonding, leading to effective enzyme inhibition.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).

- Mechanism : Induces apoptosis and inhibits cell proliferation by disrupting cellular signaling pathways.

Enzyme Inhibition

The compound has shown significant potential in inhibiting various enzymes:

- Aromatase Inhibition : Critical for reducing estrogen levels in hormone-dependent cancers.

- Other Targets : Interaction with proteins involved in cell signaling and metabolism has been observed .

Case Studies

- Cytotoxicity Evaluation :

- Molecular Docking Studies :

Comparative Analysis

To further understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 5-(4H-1,2,4-triazol-4-yl)-2-methylaniline | Aniline + Triazole | Methyl group enhances lipophilicity |

| 5-(4H-1,2,4-triazol-3-yl)-2-hydroxyaniline | Aniline + Hydroxy + Triazole | Hydroxy group may enhance hydrogen bonding |

| 3-amino-5-(4H-1,2,4-triazol)-6-methylpyridine | Pyridine + Amino + Triazole | Different heterocyclic system |

| 5-(phenyl)-1H-pyrazole | Pyrazole + Phenyl | Different ring system but similar biological activity |

This comparison illustrates how the combination of functional groups in this compound contributes to its distinct biological activities and reactivity profile.

Propriétés

IUPAC Name |

2-methoxy-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-9-3-2-7(4-8(9)10)13-5-11-12-6-13/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMCXBKFKTVIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587989 | |

| Record name | 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936074-56-5 | |

| Record name | 2-Methoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.